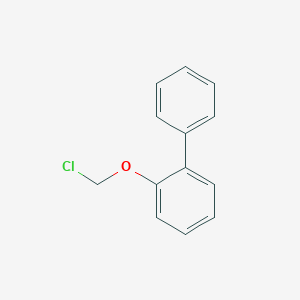

2-(Chloromethoxy)-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11ClO |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

1-(chloromethoxy)-2-phenylbenzene |

InChI |

InChI=1S/C13H11ClO/c14-10-15-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

ZONNNLRRARUYJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloromethoxy 1,1 Biphenyl

Synthesis of Precursor 2-Hydroxy-1,1'-Biphenyl

The synthesis of the precursor, 2-hydroxy-1,1'-biphenyl (also known as 2-phenylphenol), is a critical first step. Various methods have been established, ranging from classical condensation reactions to modern catalytic C-H activation techniques.

Established Synthetic Routes to 2-Hydroxy-1,1'-Biphenyl Derivatives

Historically, the preparation of 2-hydroxy-1,1'-biphenyl can be achieved through several pathways. One method involves the condensation of cyclohexanone (B45756) to produce cyclohexenylcyclohexanone, which is subsequently dehydrogenated to yield 2-phenylphenol. wikipedia.org It is also obtained as a significant byproduct in the industrial production of phenol (B47542) from the alkaline hydrolysis of chlorobenzene. wikipedia.org

More specialized derivatives of 2-hydroxy-1,1'-biphenyl are often synthesized for specific applications, such as ligands for catalysis. For instance, 2-hydroxy-1,1'-biphenyl-2'-phosphines can be prepared by the cleavage of dibenzofuran (B1670420) with lithium in the presence of an electron transfer catalyst. tandfonline.comtandfonline.com This reaction forms a C,O-dilithium intermediate which can then be reacted with chlorophosphines or alkoxyphosphines. tandfonline.comtandfonline.com

A review of synthetic methodologies for biphenyl (B1667301) derivatives highlights a range of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, as powerful tools for constructing the biphenyl scaffold, which can then be further functionalized to introduce the hydroxyl group. rsc.org

Regioselective Hydroxylation Strategies for Biphenyl Systems

Achieving regioselectivity—the controlled placement of the hydroxyl group at the C2 position of the biphenyl system—is a key challenge. Modern synthetic chemistry has addressed this through several advanced strategies.

One prominent method is the direct, hydroxyl-directed C(sp²)-H hydroxylation of [1,1'-biphenyl]-2-ols to synthesize 2,2'-biphenols. researchgate.netnih.govepa.gov A notable example involves the use of a Palladium(II) acetate (B1210297) catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netnih.gov This reaction is distinct from other palladium-catalyzed transformations that might lead to dibenzofuran formation through intramolecular C-O bond formation. researchgate.netepa.gov

Biocatalytic approaches also offer high regioselectivity. An engineered o-xylene (B151617) dioxygenase from Rhodococcus sp. strain DK17 has been shown to effectively hydroxylate biphenyl. nih.gov A mutant form of this enzyme demonstrated significantly enhanced production of 2-hydroxybiphenyl compared to the wild-type enzyme, highlighting the potential of protein engineering in fine-tuning reaction outcomes. nih.gov The study indicated that hydrophobic interactions are crucial factors in the hydroxylation of biphenyl by this enzyme. nih.gov

The table below summarizes findings from a study on the Pd(II)-catalyzed hydroxylation of [1,1'-biphenyl]-2-ols.

| Catalyst | Oxidant | Starting Material | Product | Yield | Reference |

| Pd(OAc)₂ | t-BuOOH | [1,1'-biphenyl]-2-ol | 2,2'-Biphenol | 76% | researchgate.net |

Introduction of the Chloromethoxy Functionality

Once the 2-hydroxy-1,1'-biphenyl precursor is obtained, the chloromethoxy group is introduced via O-chloromethylation of the phenolic hydroxyl group.

Classical Chloromethylation of Alcohols (O-Chloromethylation)

The conversion of an alcohol or phenol to a chloromethyl ether is a well-established transformation. This reaction typically involves an electrophilic source of a chloromethyl group.

A common and effective method for the chloromethylation of biphenyl systems involves the use of paraformaldehyde and hydrogen chloride gas. google.com In a typical procedure for producing 4,4'-bis(chloromethyl)-biphenyl, the reaction is carried out in a solvent like petroleum ether with paraformaldehyde and dry HCl gas. google.com While this example illustrates C-chloromethylation on the aromatic ring, the same reagents can be adapted for O-chloromethylation of a phenol. For the synthesis of 2-(chloromethoxy)-1,1'-biphenyl, 2-hydroxy-1,1'-biphenyl would be treated with a source of formaldehyde (B43269) (like paraformaldehyde) and hydrogen chloride. This process generates the highly reactive chloromethyl cation (⁺CH₂Cl) or a related electrophilic species in situ, which then reacts with the oxygen atom of the hydroxyl group.

The efficiency of chloromethylation reactions is often significantly enhanced by the presence of a Lewis acid catalyst. Zinc chloride (ZnCl₂) is frequently employed for this purpose in the chloromethylation of biphenyl. google.compatsnap.com The Lewis acid coordinates to the oxygen atom of formaldehyde (or paraformaldehyde), increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the nucleophile (in this case, the chloride ion from HCl) and subsequent formation of the reactive electrophile.

In a related synthesis of 4-(chloromethyl)-1,1'-biphenyl, a catalytic amount of zinc iodide (ZnI₂) was used with dimethoxymethane (B151124) and chlorosulfonic acid. rsc.org The proposed mechanism involves the initial formation of methyl chloromethyl ether, followed by the Lewis acid-promoted generation of the chloromethyl cation, which then undergoes electrophilic substitution. rsc.org For the O-chloromethylation of 2-hydroxy-1,1'-biphenyl, the Lewis acid would activate the formaldehyde, making the hydroxyl oxygen a more effective nucleophile to initiate the reaction sequence that ultimately forms the chloromethyl ether.

The table below outlines typical conditions used in the chloromethylation of biphenyl, which are analogous to those required for the O-chloromethylation of 2-hydroxy-1,1'-biphenyl.

| Substrate | Reagents | Catalyst | Solvent | Product | Reference |

| Biphenyl | Paraformaldehyde, HCl gas | Zinc Chloride | Petroleum Ether | 4,4'-bis(chloromethyl)-biphenyl | google.com |

| Biphenyl | Dimethoxymethane, Chlorosulfonic Acid | Zinc Iodide | Dichloromethane | 4-(chloromethyl)-1,1'-biphenyl | rsc.org |

| Biphenyl | Paraformaldehyde, Acetic Acid, Cyclohexane | Zinc Chloride | Acetic Acid, Cyclohexane | 4,4'-bis(chloromethyl)-1,1'-biphenyl | patsnap.com |

Alternative Methodologies for O-Chloromethylation

The primary route to this compound involves the O-chloromethylation of 2-hydroxybiphenyl. While classical methods exist, alternative approaches offer potential improvements in yield, safety, and substrate scope.

One prominent alternative involves the use of chloromethyl methyl ether (MOMCl) as the chloromethylating agent. orgsyn.orgorgsyn.org This reagent can be prepared in situ to avoid the handling of the highly carcinogenic bis(chloromethyl) ether, which can be a contaminant in commercially available MOMCl. orgsyn.orggoogle.com A common method for the in-situ generation of MOMCl is the reaction of dimethoxymethane with an acyl chloride, such as acetyl chloride, often catalyzed by a Lewis acid like zinc bromide. orgsyn.orgorgsyn.org The generated MOMCl can then react directly with the hydroxyl group of 2-hydroxybiphenyl in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form the desired product. orgsyn.org

Another approach is the reaction of 2-hydroxybiphenyl with formaldehyde and hydrogen chloride. wikipedia.orgwikipedia.org This is analogous to the Blanc chloromethylation, which typically results in C-chloromethylation of the aromatic ring. wikipedia.orgstackexchange.com However, by carefully controlling the reaction conditions, O-alkylation can be favored. The reaction proceeds by protonation of formaldehyde, making it a potent electrophile that is attacked by the phenolic oxygen. wikipedia.org The resulting hydroxymethyl ether is then converted to the chloromethyl ether by hydrogen chloride.

Phase-transfer catalysis (PTC) presents another viable alternative for the synthesis of this compound. researchgate.net This methodology is particularly useful for reactions involving a water-soluble reactant (like formaldehyde and HCl) and an organic-soluble substrate (2-hydroxybiphenyl). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the reactive species across the phase boundary, enhancing the reaction rate. wipo.int

Optimization of Reaction Conditions for Maximizing Yield and Selectivity

The successful synthesis of this compound with high yield and selectivity is highly dependent on the careful optimization of several reaction parameters.

Solvent Effects on Chloromethoxy Formation

The choice of solvent can significantly influence the outcome of the O-chloromethylation reaction. Aprotic solvents are generally preferred to avoid side reactions with the solvent itself. Toluene (B28343) is a commonly used solvent for the in-situ generation and subsequent reaction of chloromethyl methyl ether. orgsyn.orgorgsyn.org Dichloromethane is another suitable solvent, particularly when using a mixture of chlorosulfonic acid and dimethoxymethane. researchgate.net The polarity of the solvent can also play a role; for instance, more polar aprotic solvents like dimethylformamide (DMF) might be employed, although care must be taken to avoid potential side reactions. usda.gov The use of aqueous media in conjunction with phase-transfer catalysis offers a greener alternative, though it may require more rigorous optimization to suppress hydrolysis of the product. researchgate.net

Temperature and Stoichiometry Dependencies

Temperature is a critical parameter that must be controlled to ensure the desired product is formed selectively. The generation of chloromethyl methyl ether from dimethoxymethane and acetyl chloride is often initiated at a low temperature (e.g., 5-10 °C) and then allowed to warm to room temperature. orgsyn.org The subsequent O-alkylation of the phenol is also typically carried out at or below room temperature to minimize the formation of byproducts. orgsyn.org Higher temperatures can lead to undesired side reactions, such as C-alkylation or polymerization, particularly in the case of activated aromatic rings like phenols. wikipedia.orggoogle.com

The stoichiometry of the reactants is also crucial. An excess of the chloromethylating agent is often used to ensure complete conversion of the starting phenol. orgsyn.org For instance, a 1.5-fold excess of in-situ generated chloromethyl methyl ether has been reported for the protection of an alcohol. orgsyn.org The amount of base used is also important, with a slight excess (e.g., 1.25 equivalents) of a hindered amine base like diisopropylethylamine being typical to neutralize the generated acid without promoting side reactions. orgsyn.org

Catalyst Selection and Loading Studies

In many synthetic routes to this compound, a catalyst is essential to promote the reaction. For the in-situ generation of chloromethyl methyl ether, Lewis acids such as zinc bromide or zinc iodide are effective catalysts, with very low catalyst loadings (e.g., 0.01 mol%) being sufficient. orgsyn.orgresearchgate.netnih.gov Other Lewis acids like zinc chloride are also commonly used in chloromethylation reactions. wikipedia.orggoogle.com In phase-transfer catalyzed reactions, the choice and concentration of the catalyst are critical. Quaternary ammonium salts are common, and their efficiency can depend on the nature of the counter-ion and the alkyl substituents. wipo.int For reactions involving formaldehyde and HCl, strong acids like sulfuric acid can act as catalysts. google.com

Table 1: Catalyst Systems for Reactions Related to O-Chloromethylation

| Catalyst | Reactants | Solvent | Typical Loading | Reference(s) |

|---|---|---|---|---|

| Zinc Bromide | Dimethoxymethane, Acetyl Chloride | Toluene | 0.01 mol% | orgsyn.org |

| Zinc Iodide | Dimethoxymethane, Chlorosulfonic Acid | Dichloromethane | 5 mol% | researchgate.net |

| Zinc Chloride | Formaldehyde, Hydrogen Chloride | - | Varies | wikipedia.orggoogle.com |

| Sulfuric Acid | Formaldehyde, Hydrogen Chloride | Water | Varies | google.com |

| Quaternary Ammonium Salts | Formaldehyde, Hydrogen Chloride | Biphasic (Organic/Aqueous) | Varies | wipo.int |

Purification Techniques for this compound

After the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. A typical workup procedure involves quenching the reaction with an aqueous solution, such as saturated ammonium chloride, to decompose any remaining chloromethylating agent. orgsyn.org This is followed by extraction of the product into an organic solvent like ethyl acetate. orgsyn.org The organic layer is then washed with water and brine to remove water-soluble impurities. orgsyn.org

For the final purification, several techniques can be employed. Column chromatography is a common and effective method for separating the desired product from impurities. The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system (e.g., a mixture of hexanes and ethyl acetate) would need to be optimized to achieve good separation. orgsyn.org

Distillation under reduced pressure can also be used for purification, particularly if the product is a liquid with a suitable boiling point. orgsyn.org Recrystallization is another potential purification method if the product is a solid at room temperature. The selection of an appropriate solvent system is critical for successful recrystallization.

Table 2: Summary of Purification Steps

| Step | Purpose | Reagents/Method | Reference(s) |

|---|---|---|---|

| Quenching | Decompose excess chloromethylating agent | Saturated aqueous NH₄Cl | orgsyn.org |

| Extraction | Isolate the product from the aqueous phase | Ethyl acetate | orgsyn.org |

| Washing | Remove water-soluble impurities | Water, Brine | orgsyn.org |

| Drying | Remove residual water from the organic phase | Anhydrous MgSO₄ or Na₂SO₄ | orgsyn.org |

| Final Purification | Separate the product from other organic impurities | Column Chromatography, Distillation, or Recrystallization | orgsyn.org |

Chemical Reactivity and Transformative Chemistry of 2 Chloromethoxy 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

The biphenyl core of 2-(Chloromethoxy)-1,1'-biphenyl is susceptible to electrophilic aromatic substitution (EAS), a class of reactions typical for aromatic compounds. rsc.orgminia.edu.eg The regiochemical outcome of these substitutions is dictated by the directing effects of the two existing substituents: the phenyl group and the 2-(chloromethoxy) group.

The phenyl group is known to be a weakly activating, ortho, para-directing group. youtube.com The 2-(chloromethoxy) substituent is also an ortho, para-director. This is because the lone pairs on the oxygen atom can be donated into the aromatic ring through resonance (a +M effect), which outweighs its electron-withdrawing inductive effect (-I effect).

The combination of these directing effects and steric hindrance from the 2-substituent governs the position of attack by an incoming electrophile.

On the unsubstituted ring (Ring B): The phenyl group (on Ring A) directs incoming electrophiles to the ortho (2') and para (4') positions. The para position is generally favored due to less steric hindrance.

On the substituted ring (Ring A): The 2-(chloromethoxy) group directs electrophiles to the ortho (3) and para (5) positions. The para position (C5) is strongly favored electronically and is less sterically hindered than the ortho position (C3), which is adjacent to the bulky phenyl group.

Therefore, electrophilic substitution is most likely to occur at the C4' and C5 positions. The relative reactivity of the two rings depends on the specific reaction conditions, but the ring bearing the oxygen substituent (Ring A) is generally more activated.

Table 5: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Major Product(s) |

| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 5-Nitro-2-(chloromethoxy)-1,1'-biphenyl and 4'-Nitro-2-(chloromethoxy)-1,1'-biphenyl |

| Bromination (Br₂, FeBr₃) | Br⁺ | 5-Bromo-2-(chloromethoxy)-1,1'-biphenyl and 4'-Bromo-2-(chloromethoxy)-1,1'-biphenyl |

| Friedel-Crafts Acylation (RCOCl, AlCl₃) | RCO⁺ | 5-Acyl-2-(chloromethoxy)-1,1'-biphenyl and 4'-Acyl-2-(chloromethoxy)-1,1'-biphenyl |

Regioselectivity Induced by the 2-(Chloromethoxy) Substituent

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is governed by the directing effects of both the 2-(chloromethoxy) group on the first ring and the phenyl group on the second ring.

Considering the positions on the first ring, the C4 and C6 positions are activated. However, the C6 position is sterically hindered by the adjacent phenyl group. The C4 position is therefore a likely site for substitution.

The phenyl substituent at the C1 position is also an ortho, para-directing group, albeit a weakly activating one. This effect influences the reactivity of the second (unsubstituted) phenyl ring. Electrophilic attack on the second ring would be directed to its ortho (2') and para (4') positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Ring | Directing Group(s) | Predicted Reactivity | Steric Hindrance |

| 4 | Substituted | para to -OCH₂Cl | Activated | Low |

| 6 | Substituted | ortho to -OCH₂Cl | Activated | High (due to phenyl group) |

| 4' | Unsubstituted | para to C1-Aryl | Activated | Low |

| 2' | Unsubstituted | ortho to C1-Aryl | Activated | Moderate |

Friedel-Crafts Type Reactions

Friedel-Crafts reactions, which involve electrophilic substitution on an aromatic ring, are significantly influenced by the substituents present. In the case of this compound, the activating nature of the ether linkage suggests that Friedel-Crafts alkylation and acylation are feasible.

The reaction is expected to follow the regioselectivity outlined previously, with substitution occurring preferentially at the C4 and C4' positions. For instance, in a Friedel-Crafts acylation using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃), the primary products would be 4-acetyl-2-(chloromethoxy)-1,1'-biphenyl and 4'-acetyl-2-(chloromethoxy)-1,1'-biphenyl.

However, a potential complication arises from the chloromethoxy group itself. Lewis acids can coordinate with the oxygen or chlorine atoms of the chloromethoxy group, which could lead to side reactions or deactivation of the catalyst. The C-O bond of the ether or the C-Cl bond could potentially be cleaved under harsh Friedel-Crafts conditions. Studies on the acylation of related compounds, such as 3-chloro-2-methoxybiphenyl, demonstrate that such reactions can proceed, although the specific conditions must be carefully controlled. acs.org The acylation of 4-methoxydiphenyl has also been shown to occur, with substitution directed by the activating methoxy (B1213986) group. acs.org

Elimination Reactions Involving the Chloromethoxy Group

The chloromethoxy group is classified as an α-chloro ether, a functional group known for its reactivity, particularly its susceptibility to cleavage. These reactions are not typically classical β-eliminations that form alkenes, but rather cleavage reactions that "eliminate" the components of the functional group.

The most significant of these reactions is hydrolysis. In the presence of water, even at ambient temperatures, the chloromethoxy group can undergo rapid hydrolysis to yield 2-hydroxybiphenyl, formaldehyde (B43269), and hydrogen chloride. canada.canih.govnoaa.gov This reactivity is due to the formation of a stabilized oxocarbenium ion intermediate upon departure of the chloride ion.

Reaction Scheme: Hydrolysis of this compound C₁₂H₈(OCH₂Cl) + H₂O → C₁₂H₈(OH) + CH₂O + HCl

This process can be accelerated by heat or under microwave irradiation. google.com Alkaline conditions also promote the decomposition of chloromethyl ethers. google.com Due to this high reactivity, the isolation and storage of this compound require anhydrous conditions to prevent its degradation.

Reductive Transformations of the Chloromethoxy Functionality

The chloromethoxy group offers two primary sites for reductive transformations: the carbon-chlorine bond and the carbon-oxygen bonds.

Reduction of the C-Cl Bond: The chloromethyl component can be reduced to a methyl group. Standard catalytic hydrogenolysis conditions (e.g., H₂ over a palladium catalyst) that are used for dehalogenation could potentially convert the chloromethoxy group into a methoxy group. This would transform this compound into 2-methoxybiphenyl.

Hydrogenolysis of C-O Bonds: Catalytic hydrogenolysis is also a well-established method for cleaving ether linkages, particularly benzylic ethers. thieme-connect.denih.gov The reaction involves breaking the C-O bonds. For this compound, this could lead to the formation of toluene (B28343) and 2-phenylphenol, or other reduced products depending on the specific bond cleaved and the reaction conditions. Procedures involving catalytic hydrogenolysis have been noted for related compounds like benzyl (B1604629) chloromethyl ether to yield primary alcohols. orgsyn.org

The choice of catalyst and reaction conditions would be critical in directing the reduction towards one pathway over the other.

Table 2: Potential Reductive Pathways for this compound

| Reaction Type | Reagents/Conditions | Bond Cleaved | Primary Product |

| Dehalogenation | H₂, Pd/C | C-Cl | 2-Methoxybiphenyl |

| Ether Hydrogenolysis | H₂, Ni or other catalyst | C-O | 2-Phenylphenol, Toluene |

Oxidative Transformations of the Biphenyl System

The biphenyl ring system is susceptible to oxidative transformations, particularly through biological or biomimetic systems. The metabolism of biphenyl itself typically proceeds via hydroxylation, often catalyzed by cytochrome P450 monooxygenases, to produce various hydroxylated biphenyls. nih.govrsc.org

For this compound, oxidation is expected to occur on the aromatic rings. Studies on the oxidation of other 2-substituted biphenyls, such as 2-hydroxybiphenyl and 2-chlorobiphenyl, show that hydroxylation occurs at various positions, with a noted preference for the para position (C4) on the substituted ring and the C4' position on the unsubstituted ring. nih.govresearchgate.net However, the enzymatic system used can alter this preference. For example, the methanotroph strain CSC1 showed less preference for the para position when oxidizing 2-hydroxybiphenyl compared to other organisms. nih.gov

Oxidation could lead to a variety of mono-, di-, and even tri-hydroxylated products. It is also possible that the chloromethoxy group itself could be oxidized, though the aromatic core is the more likely site of initial attack based on studies of similar compounds. The presence of the 2-substituent will sterically and electronically influence the exact sites of subsequent hydroxylation. nih.gov

Elucidation of Reaction Mechanisms for Nucleophilic Displacements

Nucleophilic substitution reactions are fundamental to the chemistry of this compound, given the presence of a good leaving group (chloride) on a carbon atom adjacent to an oxygen atom. These reactions can proceed through different mechanistic pathways, primarily distinguished by the timing of bond-breaking and bond-making steps. masterorganicchemistry.com

Evidence for S\N1-like vs. S\N2-like Pathways in Alpha-Haloethers

Alpha-haloethers, such as this compound, are a class of compounds that can undergo nucleophilic substitution through either an S\N1 or S\N2 mechanism. The preferred pathway is influenced by several factors including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. youtube.comyoutube.com

The S\N2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.comyoutube.com This concerted mechanism results in an inversion of stereochemistry at the reaction center. For an S\N2 reaction to be favorable, the substrate should be sterically unhindered to allow for the backside attack of the nucleophile. youtube.com In the case of this compound, the presence of the bulky biphenyl group could potentially hinder the backside attack required for an S\N2 pathway.

The S\N1 (Substitution Nucleophilic Unimolecular) mechanism, on the other hand, is a two-step process. youtube.comyoutube.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com Tertiary and some secondary alkyl halides, which can form relatively stable carbocations, typically favor the S\N1 pathway. masterorganicchemistry.com The carbocation intermediate in an S\N1 reaction is planar, allowing the nucleophile to attack from either face, which can lead to a mixture of stereoisomers (racemization) if the starting material is chiral. youtube.com

For alpha-haloethers, the S\N1 pathway is often favored due to the ability of the adjacent oxygen atom to stabilize the resulting carbocation through resonance, forming an oxocarbenium ion.

Formation and Stability of Oxocarbenium Ion Intermediates

A key feature in the S\N1-like reactivity of this compound is the formation of an oxocarbenium ion intermediate. wikipedia.org This species is characterized by a positive charge that is delocalized between the carbon and oxygen atoms, which can be represented by resonance structures. wikipedia.org This delocalization significantly stabilizes the intermediate, making its formation more favorable compared to a simple carbocation.

| Intermediate | Key Features | Stability Factor |

| Oxocarbenium Ion | Planar, sp2-hybridized carbon; positive charge delocalized between carbon and oxygen. wikipedia.orgcazypedia.org | Resonance stabilization from the adjacent oxygen atom. wikipedia.orgcazypedia.org |

| Carbocation | Planar, sp2-hybridized carbon; localized positive charge. masterorganicchemistry.com | Inductive effects and hyperconjugation from adjacent alkyl groups. masterorganicchemistry.com |

The lifetime of oxocarbenium ions in aqueous solution is extremely short, on the order of 10⁻¹² seconds. cazypedia.org However, even with this short lifetime, their formation as transient intermediates is well-established in many reactions involving alpha-haloethers and glycosides. cazypedia.org

Mechanistic Studies of Electrophilic Aromatic Substitutions

While the chloromethoxy group itself is the primary site of nucleophilic attack, the biphenyl rings of this compound can undergo electrophilic aromatic substitution (S\EAr). rsc.orgminia.edu.eg In these reactions, an electrophile replaces a hydrogen atom on one of the aromatic rings. wikipedia.org

The reaction proceeds through a two-step mechanism. uci.edu The first step involves the attack of the electrophile on the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. minia.edu.eglibretexts.org The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of electrophilic attack. uci.edu The second step involves the loss of a proton from the carbon atom bearing the electrophile, which regenerates the aromatic ring. libretexts.org

The methoxy group (-OCH₃) of the chloromethoxy substituent is an activating group and an ortho-, para-director for electrophilic aromatic substitution. This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the sigma complex intermediate when the attack occurs at the ortho and para positions. However, the bulky nature of the entire 2-(chloromethoxy) group and the other phenyl ring can introduce significant steric hindrance, which may influence the regioselectivity of the substitution, potentially favoring the less hindered para position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbohrium.com

Kinetic and Thermodynamic Aspects of Transformations

The kinetics of the nucleophilic substitution of this compound will depend on the mechanism. If the reaction proceeds via an S\N2 pathway, the rate law will be second order, depending on the concentrations of both the substrate and the nucleophile. youtube.com Conversely, if the reaction follows an S\N1 pathway, the rate law will be first order, depending only on the concentration of the substrate, as the formation of the oxocarbenium ion is the rate-determining step. youtube.comyoutube.com

Thermodynamically, the feasibility of these transformations is determined by the change in Gibbs free energy (ΔG). The stability of the products relative to the reactants is a key factor. For instance, the formation of a strong bond between the carbon and the incoming nucleophile can drive the reaction forward. In electrophilic aromatic substitution, the regeneration of the highly stable aromatic ring is a major thermodynamic driving force. libretexts.org A study on methoxy-substituted biphenyls in the context of hydrogen storage highlighted that the position of the methoxy group influences the reaction enthalpies. mdpi.com

Influence of Stereoelectronics on Reactivity Profiles

Stereoelectronic effects, which are the effects of orbital overlap on the geometry and reactivity of molecules, play a crucial role in the reactions of this compound. baranlab.org These effects are distinct from purely steric or electronic effects. baranlab.org

In the context of nucleophilic substitution, the orientation of the orbitals of the adjacent oxygen atom relative to the C-Cl bond is critical. For an S\N1-type reaction, the lone pair orbitals of the oxygen must be properly aligned to effectively stabilize the developing positive charge on the carbon as the C-Cl bond breaks. This stabilization is maximized when a lone pair orbital is anti-periplanar to the C-Cl bond, allowing for optimal overlap with the forming empty p-orbital of the oxocarbenium ion.

For electrophilic aromatic substitution, the conformation of the biphenyl system can influence the accessibility of the π-electrons of the rings to the incoming electrophile. The dihedral angle between the two phenyl rings will affect the extent of π-system conjugation, which in turn can impact the reactivity of the rings.

Conclusion

While direct experimental data on 2-(Chloromethoxy)-1,1'-biphenyl is limited in the current scientific literature, its molecular structure strongly suggests its utility as a versatile synthetic intermediate. By combining the well-established reactivity of alpha-haloethers with the robust and tunable nature of the biphenyl (B1667301) scaffold, this compound represents a promising tool for organic chemists. Its potential applications as an alkylating agent, a precursor to a novel protecting group, and a building block for complex molecular architectures warrant further investigation. The synthesis and detailed characterization of this compound, along with a systematic study of its reactivity, would undoubtedly be a valuable contribution to the field of synthetic organic chemistry.

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(Chloromethoxy)-1,1'-biphenyl by providing detailed information about its atomic connectivity, functional groups, and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the methylene (B1212753) protons of the chloromethoxy group. The aromatic region (typically δ 7.0-8.0 ppm) would show a complex pattern of multiplets due to the coupling between adjacent protons on the substituted and unsubstituted phenyl rings. The two protons of the chloromethoxy group (-O-CH₂-Cl) would likely appear as a sharp singlet in the downfield region (expected around δ 5.5-6.0 ppm) due to the deshielding effects of the adjacent oxygen and chlorine atoms.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, a total of 13 distinct carbon signals are anticipated, corresponding to the 12 carbons of the biphenyl (B1667301) core and the single carbon of the chloromethoxy group. The carbon of the chloromethoxy group is expected to resonate at a characteristic chemical shift, influenced by the electronegative oxygen and chlorine atoms. The aromatic carbons will appear in the typical range of δ 110-145 ppm, with the quaternary carbons (C1, C1', and C2) showing distinct chemical shifts.

To definitively assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A COSY spectrum would reveal the coupling relationships between protons on the same phenyl ring. The HSQC spectrum correlates each proton signal to its directly attached carbon, while the HMBC spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for identifying the connectivity between the biphenyl scaffold and the chloromethoxy group, as well as the linkage between the two phenyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of related compounds and may vary slightly from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | Multiplet (aromatic region) | ~128 |

| H-4 | Multiplet (aromatic region) | ~129 |

| H-5 | Multiplet (aromatic region) | ~127 |

| H-6 | Multiplet (aromatic region) | ~130 |

| H-2' | Multiplet (aromatic region) | ~128 |

| H-3' | Multiplet (aromatic region) | ~129 |

| H-4' | Multiplet (aromatic region) | ~127 |

| H-5' | Multiplet (aromatic region) | ~129 |

| H-6' | Multiplet (aromatic region) | ~128 |

| O-CH₂ -Cl | Singlet (~5.7) | ~75 |

| C-1 | - | ~138 |

| C-2 | - | ~155 |

| C-1' | - | ~140 |

To interact with the data, you can sort the table by clicking on the headers.

The biphenyl scaffold is not planar, and the two phenyl rings are twisted relative to each other. The degree of this torsion angle can be influenced by the nature and size of the substituents at the ortho positions. In this compound, the presence of the chloromethoxy group at the C2 position introduces steric hindrance, which affects the rotational barrier around the C1-C1' bond.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), can be used to probe the through-space proximity of protons. For instance, observing NOE correlations between protons on the two different phenyl rings can provide qualitative information about the preferred conformation and the average dihedral angle between the rings in solution. Variable temperature NMR studies can also be employed to investigate the dynamics of the ring rotation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the aromatic rings, the ether linkage, and the carbon-chlorine bond.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.

C-O-C stretching (ether): A strong, characteristic band in the 1250-1050 cm⁻¹ region.

C-Cl stretching: A band in the 800-600 cm⁻¹ region, which can sometimes be weak.

Out-of-plane C-H bending: Strong bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-O-C Ether Stretch | 1250-1050 | Strong |

| C-Cl Stretch | 800-600 | Medium to Weak |

This table can be filtered to display specific functional groups of interest.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound, the molecular formula is C₁₃H₁₁ClO, which corresponds to a monoisotopic mass of approximately 218.05 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 218, with a characteristic isotopic pattern for the presence of one chlorine atom (the M+2 peak at m/z 220 would be approximately one-third the intensity of the M⁺ peak).

The fragmentation of this compound under EI conditions is likely to proceed through several key pathways. A primary fragmentation would be the loss of the chloromethyl radical (•CH₂Cl) to give a stable oxonium ion or the loss of the entire chloromethoxy group. Another significant fragmentation pathway would involve the cleavage of the C-O bond. The biphenyl cation (C₁₂H₉⁺) at m/z 153 would also be an expected fragment. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous determination of their elemental compositions.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any potential isomers or impurities that may have formed during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method, using a C18 or a phenyl-based stationary phase, would be suitable for the analysis of this compound. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the biphenyl system is strongly UV-active. The retention time of the compound can be optimized by adjusting the mobile phase composition and flow rate. A well-developed HPLC method can provide a quantitative measure of the purity of the compound.

Gas Chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is another powerful technique for purity assessment, particularly for volatile compounds. For this compound, a GC method would likely employ a capillary column with a non-polar or medium-polarity stationary phase. The high resolution of capillary GC allows for the separation of closely related isomers. When coupled with mass spectrometry, GC-MS provides not only the retention time but also the mass spectrum of each separated component, aiding in the identification of any impurities. upb.roresearchgate.net

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like biphenyl derivatives. For this compound, GC would be instrumental in assessing its purity by separating it from starting materials, byproducts, and degradation products.

A typical GC method for a biphenyl compound would involve a high-resolution capillary column. A common choice would be a column with a (5%-phenyl)-methylpolysiloxane stationary phase, which separates compounds based on their boiling points and polarity. The oven temperature program would be optimized to ensure adequate separation of all components. For instance, a program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest. mdpi.com

Detection is a critical aspect of the GC analysis. While a Flame Ionization Detector (FID) can be used for general-purpose analysis, a mass spectrometer (MS) detector offers superior sensitivity and specificity. GC-MS allows for the identification of individual components based on their mass spectra, providing a high degree of confidence in the purity assessment. scielo.br For chlorinated compounds like this compound, an Electron Capture Detector (ECD) could also be employed due to its high sensitivity for halogenated molecules. cdc.gov

A hypothetical GC-MS method for the analysis of this compound is detailed in the table below.

| Parameter | Value/Type |

| Column | Zebron ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 60 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | m/z 50-500 |

This table represents a typical method for related biphenyl compounds and would require optimization for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile or thermally labile compounds. For this compound, reversed-phase HPLC would be the most common approach for purity determination.

In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. Biphenyl phases have gained interest for the analysis of aromatic compounds as they offer alternative selectivity compared to traditional C18 columns, often leveraging π-π interactions. chromatographyonline.comchromatographyonline.com This can be particularly advantageous for separating isomers or closely related aromatic impurities. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient elution to optimize the separation. helixchrom.com

Detection in HPLC is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which provides information about the analyte's absorbance spectrum. For higher sensitivity and structural confirmation, coupling HPLC with a mass spectrometer (HPLC-MS) is the gold standard.

A potential HPLC method for the analysis of this compound is outlined below.

| Parameter | Value/Type |

| Column | Kinetex Biphenyl (150 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Detector | UV at 254 nm and Mass Spectrometer (MS) |

This table is based on methods for other biphenyl derivatives and would need to be adapted and validated for this compound. chromatographyonline.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline solid. If this compound can be obtained in a crystalline form of suitable quality, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This includes the dihedral angle between the two phenyl rings, which is a key structural feature of biphenyl compounds. nih.gov

The process involves growing a single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting crystal structure provides invaluable information for confirming the chemical identity and understanding intermolecular interactions in the solid state. nih.gov

While a crystal structure for this compound is not available in the searched literature, the table below presents hypothetical crystallographic parameters that would be determined from such an analysis, based on general data for organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 18.2 Å, β = 95° |

| Volume | 1100 ų |

| Z | 4 |

| Calculated Density | 1.35 g/cm³ |

| R-factor | < 0.05 |

These values are illustrative and represent what would be obtained from a successful X-ray crystallographic analysis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Chloromethoxy)-1,1'-biphenyl. These calculations, typically employing ab initio or density functional theory (DFT) methods, can predict the molecule's most stable three-dimensional arrangement (its equilibrium geometry) and the distribution of electrons within it.

Electronic structure calculations provide information on the molecular orbitals, electron density distribution, and electrostatic potential. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key to understanding the molecule's reactivity. The molecular electrostatic potential (MEP) map is another valuable output, which visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For chlorinated biphenyls, it has been observed that toxic congeners often exhibit highly positive electrostatic potentials on the aromatic rings and highly negative potentials on the chlorine atoms. nih.gov

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Calculated Value |

| Biphenyl (B1667301) Dihedral Angle (C1-C1'-C2'-C6') | 55-70° |

| C-O Bond Length (Chloromethoxy) | ~1.40 Å |

| C-Cl Bond Length (Chloromethoxy) | ~1.78 Å |

| C-O-C Bond Angle (Chloromethoxy) | ~112° |

Note: These values are illustrative and would be determined with specific DFT functional and basis set choices.

Prediction of Reactivity and Selectivity via DFT Methods

Density Functional Theory (DFT) has become a standard tool for predicting the reactivity and selectivity of chemical reactions. frontiersin.org By calculating various "reactivity descriptors" derived from conceptual DFT, one can identify the most likely sites for electrophilic, nucleophilic, or radical attack. ias.ac.in

For this compound, these descriptors can help predict how it will behave in different chemical environments. The Fukui function is a key local reactivity descriptor that indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. ias.ac.in A higher value of the Fukui function for electrophilic attack (f-) indicates a site prone to reaction with electrophiles, while a higher value for nucleophilic attack (f+) points to a site susceptible to nucleophiles.

The global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, provide a more general measure of the molecule's reactivity. ias.ac.in For instance, a lower chemical hardness (a smaller HOMO-LUMO gap) generally implies higher reactivity.

Table 2: Conceptual DFT Reactivity Descriptors for this compound

| Atom/Region | Fukui Function (f+) | Fukui Function (f-) | Dual Descriptor (Δf) | Predicted Reactivity |

| Chloromethoxy Carbon | High | Low | Positive | Susceptible to Nucleophilic Attack |

| Unsubstituted Phenyl Ring Carbons | Moderate | Moderate | Varies | Potential for Electrophilic Substitution |

| Chlorine Atom | Low | High | Negative | Potential for Electrophilic Interaction |

Note: The specific values and most reactive sites would depend on the computational level of theory.

Modeling of Transition States and Reaction Pathways

Understanding the mechanism of a chemical reaction requires the identification of transition states—the high-energy structures that connect reactants and products. Computational chemistry allows for the modeling of these fleeting structures and the mapping of the entire reaction pathway. escholarship.org

For reactions involving this compound, such as nucleophilic substitution at the chloromethoxy group or electrophilic aromatic substitution on one of the phenyl rings, transition state theory combined with quantum chemical calculations can be used to determine the activation energy barriers. These barriers govern the rate of the reaction.

The process involves locating the transition state geometry on the potential energy surface and then performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. By tracing the reaction pathway from the transition state down to the reactants and products (a process known as an Intrinsic Reaction Coordinate calculation), the entire energetic profile of the reaction can be elucidated.

Conformational Analysis and Rotational Barriers of Biphenyl and Chloromethoxy Groups

The flexibility of this compound arises from the rotation around the C-C single bond connecting the two phenyl rings and the rotation of the chloromethoxy group. Conformational analysis aims to identify the different stable conformations (rotamers) and the energy barriers that separate them. anu.edu.au

The rotation around the biphenyl linkage is a well-studied phenomenon. researchgate.net For biphenyls with ortho-substituents, like this compound, the steric hindrance from the substituent significantly increases the rotational barrier. scispace.comresearchgate.net This can lead to atropisomerism, where the rotation is so restricted that enantiomeric conformations can be isolated. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is an experimental technique often used to measure these rotational barriers, and the results are frequently compared with those obtained from computational methods. researchgate.netscispace.comresearchgate.net

Table 3: Calculated Rotational Barriers for this compound

| Rotation | Barrier Height (kcal/mol) |

| Biphenyl C-C Bond | 15 - 25 |

| C-O Bond (Chloromethoxy) | 2 - 5 |

Note: These are estimated values based on data for similarly substituted biphenyls.

Solvation Effects on Reaction Thermodynamics and Kinetics

Chemical reactions are typically carried out in a solvent, and the solvent can have a profound impact on the thermodynamics and kinetics of the reaction. Computational models can account for these solvation effects in several ways.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. Explicit solvation models, on the other hand, involve including a number of solvent molecules in the calculation. While more computationally demanding, this approach can capture specific interactions like hydrogen bonding between the solute and the solvent.

For this compound, the choice of solvent can influence the stability of different conformations and the energies of transition states. For example, a polar solvent might stabilize a more polar transition state, thereby accelerating the reaction. Computational studies that incorporate solvation models can provide a more realistic picture of the molecule's behavior in solution and lead to more accurate predictions of reaction outcomes. escholarship.org

Role and Applications of 2 Chloromethoxy 1,1 Biphenyl As a Synthetic Building Block

Precursor in the Synthesis of Functionalized Biphenyl (B1667301) Derivatives

The presence of the reactive chloromethyl ether functionality makes 2-(Chloromethoxy)-1,1'-biphenyl an excellent starting material for the synthesis of a wide array of functionalized biphenyl derivatives. This reactivity is primarily centered around the susceptibility of the chloromethyl group to nucleophilic substitution reactions.

The chloromethoxy group is a potent electrophile, readily undergoing nucleophilic substitution with various oxygen-based nucleophiles to form ethers and esters. This reactivity is analogous to that of other chloromethylated aromatic compounds, which are widely used for similar transformations.

The general strategy for the synthesis of biphenyl-based ethers involves the reaction of this compound with alcohols or phenols in the presence of a base. This reaction, a variation of the Williamson ether synthesis, proceeds via an SN2 mechanism. The base deprotonates the alcohol or phenol (B47542) to form a more nucleophilic alkoxide or phenoxide, which then attacks the electrophilic carbon of the chloromethoxy group, displacing the chloride ion. masterorganicchemistry.comlibretexts.orgyoutube.com

Similarly, biphenyl-based esters can be synthesized by reacting this compound with carboxylate salts. The carboxylate anion acts as the nucleophile, attacking the chloromethyl carbon to form an ester linkage. This method provides a straightforward route to esters that might be challenging to prepare through traditional Fischer esterification due to the steric hindrance of the biphenyl group. youtube.comyoutube.comyoutube.com

Table 1: Representative Synthesis of Biphenyl-Based Ethers and Esters

| Product Type | Reactant | Reagents and Conditions | General Reaction |

| Ether | Alcohol (R-OH) | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., THF, DMF) | This compound + R-OH → 2-(Alkoxymethoxy)-1,1'-biphenyl |

| Ether | Phenol (Ar-OH) | Base (e.g., K₂CO₃, Cs₂CO₃), Aprotic Solvent (e.g., Acetone, Acetonitrile) | This compound + Ar-OH → 2-(Phenoxymethoxy)-1,1'-biphenyl |

| Ester | Carboxylic Acid (R-COOH) | Base (e.g., Et₃N, Pyridine), followed by reaction with this compound | This compound + R-COO⁻ → 2-(Acyloxymethoxy)-1,1'-biphenyl |

Detailed research on related chloromethylated aromatic compounds has shown that these reactions are generally high-yielding and tolerate a wide range of functional groups on the nucleophile, allowing for the synthesis of a diverse library of biphenyl derivatives. organic-chemistry.orgorgsyn.org

The bifunctional nature of this compound makes it a key intermediate for the construction of complex polycyclic aromatic systems. The biphenyl unit can serve as a foundational element, and the chloromethoxy group can participate in intramolecular cyclization reactions to form new rings.

One potential synthetic route involves an intramolecular Friedel-Crafts-type reaction. In the presence of a Lewis acid catalyst, the chloromethoxy group can generate a reactive electrophile that can attack the adjacent phenyl ring of the biphenyl system, leading to the formation of a six-membered oxygen-containing ring, such as a dibenzopyranone derivative. The feasibility and regioselectivity of such cyclizations would be influenced by the substitution pattern on the biphenyl rings. rsc.orgrsc.org

Furthermore, the chloromethoxy group can be converted into other functional groups that are more amenable to specific cyclization strategies. For instance, conversion to an alkyne followed by an intramolecular cyclization could lead to the formation of phenanthrene (B1679779) derivatives. nih.gov The ability to pre-functionalize the biphenyl core before the cyclization step offers a high degree of control over the final structure of the polycyclic system.

Potential as a Monomer or Cross-linking Agent in Polymer Chemistry

The structure of this compound suggests its potential utility in polymer chemistry, either as a monomer for the synthesis of novel polymers or as a cross-linking agent to modify the properties of existing polymers.

The presence of the reactive chloromethyl group allows for the polymerization of this compound through various mechanisms. For example, it could undergo a form of polycondensation, reacting with a difunctional nucleophile to create a polymer chain. Alternatively, it could be involved in electrophilic aromatic substitution polymerization under Friedel-Crafts conditions, where the chloromethyl group acts as the electrophile to link biphenyl units together. tandfonline.comgoogle.com

As a cross-linking agent, this compound can be used to introduce rigid biphenyl moieties into a polymer matrix. nih.gov This can be achieved by reacting it with a pre-formed polymer containing nucleophilic sites. The introduction of the biphenyl units is expected to enhance the thermal stability, mechanical strength, and chemical resistance of the resulting cross-linked polymer. sid.irgoogle.comresearchgate.net The extent of cross-linking can be controlled by the amount of this compound used.

Table 2: Potential Polymerization and Cross-linking Applications

| Application | Reaction Type | Potential Outcome |

| Monomer | Polycondensation | Linear polymer with biphenyl units in the backbone |

| Monomer | Friedel-Crafts Polymerization | Cross-linked polymer with biphenyl units |

| Cross-linking Agent | Nucleophilic Substitution | Modified polymer with enhanced thermal and mechanical properties |

Research on polymers derived from biphenyl-containing monomers has demonstrated that these materials often exhibit desirable properties such as high glass transition temperatures and good thermal stability, making them suitable for high-performance applications. rsc.org

Utilization in the Construction of Advanced Organic Materials

The unique combination of the rigid, planarizable biphenyl scaffold and the reactive chloromethoxy group makes this compound a promising candidate for the construction of advanced organic materials with tailored electronic and photophysical properties. chemmethod.com

The biphenyl unit is a well-known chromophore and is a common structural motif in liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic devices. The ability to functionalize the biphenyl core via the chloromethoxy group allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength.

For example, by reacting this compound with various electron-donating or electron-withdrawing groups, it is possible to create a library of materials with different photophysical characteristics. These functionalized biphenyls could then be incorporated into larger conjugated systems or used as building blocks for the synthesis of functional polymers and covalent organic frameworks (COFs) with applications in gas storage, separation, and catalysis. acs.org The stereochemistry of substituted biphenyls can also lead to chiral materials with potential applications in asymmetric catalysis or chiroptical devices. youtube.com

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of chloromethyl ethers often involves hazardous reagents such as formaldehyde (B43269) and hydrogen chloride, or chloromethyl methyl ether, a known carcinogen. wikipedia.org A significant future research direction lies in the development of greener and more sustainable synthetic pathways to 2-(Chloromethoxy)-1,1'-biphenyl, likely starting from its precursor, 2-hydroxybiphenyl.

A hypothetical green synthesis could involve the reaction of 2-hydroxybiphenyl with a suitable reagent in the presence of a recyclable, solid-supported catalyst. The ideal process would exhibit high atom economy, proceed under ambient or near-ambient conditions, and avoid the use of toxic solvents and reagents.

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is paramount to achieving high selectivity and efficiency in the synthesis of this compound and its subsequent transformations. Future research will likely focus on the design and application of novel catalytic systems that can control the reactivity of this molecule with precision.

For the synthesis of the target compound, the development of catalysts that can selectively activate 2-hydroxybiphenyl for etherification in the presence of other functional groups is a key challenge. This could involve the use of shape-selective zeolites or tailored metal-organic frameworks (MOFs) that can accommodate the biphenyl (B1667301) substrate and facilitate the desired reaction. gre.ac.uk

Furthermore, the chloromethoxy group is a reactive handle for a variety of transformations. The development of catalysts that can selectively activate the C-Cl bond in this compound for cross-coupling reactions would be a significant advancement. For instance, palladium or nickel-based catalysts, which are widely used in cross-coupling chemistry, could be adapted for this purpose. rsc.orgresearchgate.net The design of ligands that can tune the reactivity of the metal center will be crucial for achieving high yields and selectivities in these reactions.

| Catalyst Type | Potential Application in this compound Chemistry | Potential Advantages |

| Supported Heteropolyacids | Green synthesis from 2-hydroxybiphenyl | Reusable, environmentally benign, high atom economy. acs.orgresearchgate.net |

| Zeolites/MOFs | Selective synthesis from 2-hydroxybiphenyl | Shape selectivity, tunable porosity. gre.ac.uk |

| Palladium/Nickel Complexes | Cross-coupling reactions of the chloromethoxy group | Well-established catalytic activity, potential for diverse C-C and C-heteroatom bond formation. rsc.orgresearchgate.net |

| Phase Transfer Catalysts | Synthesis under biphasic conditions | Mild reaction conditions, ease of product separation. |

Exploration of Novel Reactions and Transformative Pathways

The unique structural features of this compound—a reactive chloromethyl ether tethered to a sterically demanding biphenyl scaffold—suggest a wealth of unexplored reactivity. Future research should aim to uncover and develop novel reactions and transformative pathways that leverage these features.

One area of interest is the intramolecular cyclization reactions of derivatives of this compound. By introducing a nucleophilic group at the 2'-position of the second phenyl ring, it may be possible to construct novel heterocyclic systems containing a dibenzofuran (B1670420) or related core structure. The stereochemical outcome of such cyclizations could be controlled through the use of chiral catalysts, providing access to enantiomerically enriched products.

The chloromethoxy group can also serve as a precursor to other functional groups. For example, displacement of the chloride with various nucleophiles could lead to a diverse library of 2-substituted biphenyl derivatives. Furthermore, the generation of an organometallic species from the C-Cl bond could open up a range of coupling and addition reactions. libretexts.orglibretexts.org The exploration of photochemical or thermal reactions of this compound could also lead to unexpected and potentially useful transformations. nih.gov

Design and Synthesis of Advanced Functional Materials Based on the Biphenyl Scaffold

Biphenyl derivatives are integral components of many advanced functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers. rsc.orgbohrium.com The incorporation of the this compound unit into such materials could impart novel properties and functionalities.

The reactive chloromethoxy handle provides a convenient point for polymerization or for grafting onto existing polymer backbones. This could lead to the development of new polymers with tailored thermal, optical, or electronic properties. For example, polymers containing the 2-alkoxy-1,1'-biphenyl moiety might exhibit interesting liquid crystalline behavior or could be used as host materials in OLEDs. The ability to post-functionalize the polymer via the chloromethoxy group would offer further opportunities for tuning the material's properties.

Another promising direction is the use of this compound as a building block for the synthesis of discrete, well-defined molecular architectures such as macrocycles and cages. The rigid biphenyl unit can act as a structural scaffold, while the reactive chloromethoxy group can be used to link multiple biphenyl units together. Such molecules could have applications in host-guest chemistry, sensing, or as components of molecular machines.

Integration of this compound into Multi-step Total Synthesis Campaigns

The biphenyl motif is present in a number of complex natural products. rsc.org The development of robust synthetic routes to functionalized biphenyl building blocks is therefore of significant interest to the synthetic community. This compound, with its reactive handle, could serve as a valuable intermediate in the total synthesis of such natural products. nih.govresearchgate.netnih.gov

Q & A

[Basic] What synthetic methodologies are optimal for preparing 2-(Chloromethoxy)-1,1'-biphenyl, and how can competing reaction pathways be controlled?

Methodological Answer:

The synthesis of this compound typically involves chloromethylation of biphenyl derivatives. Key steps include:

- Friedel-Crafts alkylation : Reacting biphenyl with chloromethylating agents (e.g., chloromethyl ethers) in the presence of Lewis acids like AlCl₃.

- Selectivity control : Competing pathways (e.g., over-alkylation or isomer formation) can be minimized by optimizing reaction temperature (e.g., 0–5°C) and stoichiometry of the chloromethylating agent .

- Purification : Column chromatography or recrystallization is used to isolate the product, with GC-MS or NMR to confirm purity.

[Basic] How do substituent positions on the biphenyl ring influence the physicochemical properties of this compound?

Methodological Answer:

The position of the chloromethoxy group significantly impacts properties:

- Electron-withdrawing effects : A para-substituted chloromethoxy group increases polarity and hydrogen-bonding potential compared to ortho/meta positions.

- Thermal stability : Steric hindrance from adjacent substituents (e.g., methyl groups) can reduce stability, as shown in comparative studies of biphenyl derivatives .

- Solubility : Substituent orientation affects solubility in organic solvents; polar aprotic solvents (e.g., DMF) are preferred for derivatives with electron-withdrawing groups.

[Advanced] What mechanistic insights explain the stability of the chloromethoxy group under acidic or basic conditions?

Methodological Answer:

The chloromethoxy group undergoes hydrolysis under extreme pH conditions:

- Acidic conditions : The ether bond cleaves via protonation of the oxygen, forming a carbocation intermediate that reacts with water.

- Basic conditions : Nucleophilic attack by hydroxide ions leads to SN2 displacement of chloride.

Stabilization strategies : - Use of sterically bulky groups adjacent to the chloromethoxy moiety slows hydrolysis.

- Low-temperature reaction conditions (<10°C) minimize degradation, as demonstrated in biphenyl ether analogs .

[Advanced] How can computational modeling predict the regioselectivity of electrophilic substitutions in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations are critical for predicting regioselectivity:

- Electrophilic aromatic substitution (EAS) : The chloromethoxy group directs incoming electrophiles to specific positions. For example, meta-directing effects dominate due to the electron-withdrawing nature of the substituent.

- Hammett σ constants : Correlate substituent electronic effects with reaction rates. Comparative data for chloro- and methoxy-substituted biphenyls show distinct σ values influencing EAS outcomes .

- Software tools : Gaussian or ORCA packages simulate transition states and activation energies to validate experimental results.

[Basic] What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Identifies aromatic proton splitting patterns (e.g., para-substitution shows a singlet for symmetry).

- ¹³C NMR : Confirms the chloromethoxy carbon signal at ~70 ppm.

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+Cl]⁻ adducts in ESI-MS).

- IR spectroscopy : Detects C-O-C stretching (1050–1150 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹) .

[Advanced] How does this compound interact with biological targets, and what methodologies validate these interactions?

Methodological Answer:

In vitro assays and molecular docking are used to study interactions:

- Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten plots) assess inhibition constants (Ki) for targets like cytochrome P450.

- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding affinities to proteins (e.g., DNA gyrase).

- Comparative studies : Structural analogs with trifluoroacetyl groups show enhanced binding due to increased electronegativity, providing insights for optimizing bioactivity .

[Advanced] What strategies resolve contradictions in reported reactivity data for chloromethoxy-substituted biphenyls?

Methodological Answer:

Contradictions often arise from differing experimental conditions:

- Reaction solvent polarity : Polar solvents stabilize charge-separated intermediates, altering reaction pathways.

- Catalyst selection : Lewis acids like FeCl₃ vs. AlCl₃ can lead to divergent products.

- Data normalization : Cross-referencing results with control compounds (e.g., unsubstituted biphenyl) under identical conditions clarifies discrepancies .

[Basic] What are the key applications of this compound in materials science?

Methodological Answer:

This compound serves as:

- Liquid crystal precursor : The rigid biphenyl core and polar substituents enable mesophase formation.

- Polymer additive : Enhances thermal stability in epoxy resins via hydrogen bonding.

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd or Au catalysts) in cross-coupling reactions .

[Advanced] How can isotopic labeling (e.g., ¹³C or ²H) elucidate the degradation pathways of this compound?

Methodological Answer:

Stable isotope tracing tracks degradation products:

- ¹³C-labeled chloromethoxy groups : Monitor cleavage via LC-MS to identify hydrolysis intermediates.

- Deuterium labeling : Reveals H/D exchange in aromatic rings under basic conditions, indicating radical mechanisms.

- Case study : ²H-labeled biphenyl analogs confirmed oxidative degradation pathways in environmental studies .

[Advanced] What role does this compound play in asymmetric catalysis, and how is enantioselectivity achieved?

Methodological Answer:

Chiral derivatives of this compound act as ligands in asymmetric catalysis:

- Phosphine-biphenyl ligands : The chloromethoxy group fine-tunes steric bulk and electronic effects, enhancing enantioselectivity in Heck reactions.

- Screening protocols : Combinatorial libraries of substituted biphenyls identify optimal ligands for specific substrates.

- Case study : Au(I) complexes with biphenylphosphine ligands achieved >90% ee in cyclopropanation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.